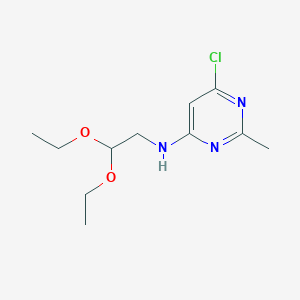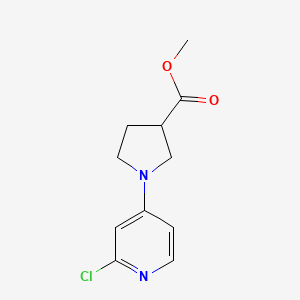
4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine, also known as 4-CPM and 4-chloro-6-methylpyrimidine, is a synthetic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. This compound is a pyrimidine derivative, which is a type of organic compound that contains a six-membered ring of four carbon atoms and two nitrogen atoms. It has been extensively studied in recent years due to its potential applications in a wide range of fields, including medicinal chemistry, biochemistry, and drug design.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine plays a significant role in the synthesis of complex heterocyclic compounds, demonstrating its utility in the development of potential pharmaceutical agents. For instance, the synthesis of 6-mercaptopurine 7-N-oxide and 6-methylthiopurine 7-N-oxide, which exhibit antileukemic activity, employs a route starting from the condensation of 4,6-dichloro-5-nitropyrimidine with N-(4-methoxybenzyl)phenacylamine (Fujii et al., 1995). This highlights the compound's role in synthesizing biologically active molecules with potential therapeutic applications.
Chemical Process Development
The compound is also an intermediate in the synthesis of anticancer drugs such as dasatinib. Research into optimizing the synthesis of 4,6-dichloro-2-methylpyrimidine from related precursors contributes to the development of more efficient and economical production processes for pharmaceutical compounds (Guo Lei-ming, 2012).
Crystal Structure Determination
Investigations into the crystal structure of pyrimidine derivatives, including those similar to 4-chloro-6-(4-methoxybenzyl)-2-methylpyrimidine, provide insights into the molecular arrangements that contribute to their reactivity and potential biological activities. The determination of crystal structures aids in understanding the molecular basis of their interactions and properties (Guo et al., 2007).
Eigenschaften
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)7-10-3-5-12(17-2)6-4-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWALYBIFKOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)

![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)





